3-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is part of a broader class of heterocyclic compounds known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE typically involves a multi-step procedure. One common method starts with the preparation of the piperazine derivative, followed by its reaction with the benzothiazole moiety. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antipsychotic drug due to its ability to act as a dopamine and serotonin antagonist.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE involves its interaction with specific molecular targets. As a dopamine and serotonin antagonist, it binds to these receptors in the brain, inhibiting their activity. This can lead to a reduction in symptoms associated with conditions like schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the methoxybenzenesulfonyl group.
2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole: Similar structure but with a different positioning of the benzothiazole ring
Uniqueness
The uniqueness of 3-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H19N3O3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C18H19N3O3S2/c1-24-14-6-8-15(9-7-14)26(22,23)21-12-10-20(11-13-21)18-16-4-2-3-5-17(16)25-19-18/h2-9H,10-13H2,1H3 |
InChI Key |
JHJFHFGTANWBOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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